6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline typically involves the condensation of appropriate benzylamine derivatives with isoquinoline precursors. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the dihydroisoquinoline ring system. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4’-ethoxy-3’-methoxybenzyl)-3-methyl-isoquinoline
- 6,7-Dimethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
Uniqueness
6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The compound’s structure allows for various modifications, making it a versatile molecule for research and development.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO3/c1-21-15-6-4-5-13(9-15)10-17-16-12-19(23-3)18(22-2)11-14(16)7-8-20-17/h4-6,9,11-12H,7-8,10H2,1-3H3 |
InChI Key |
YIMAOVALMUJOPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.